molecular formula C7H6ClN B3253418 4-Chloro-3-vinylpyridine CAS No. 223573-95-3

4-Chloro-3-vinylpyridine

Cat. No.: B3253418
CAS No.: 223573-95-3
M. Wt: 139.58 g/mol
InChI Key: YDFKANAGZKTFRJ-UHFFFAOYSA-N
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Description

4-Chloro-3-vinylpyridine (C₇H₅ClN) is a chlorinated pyridine derivative featuring a vinyl substituent at the 3-position and a chlorine atom at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of spirocyclic frameworks used in medicinal chemistry and materials science. Its reactivity stems from the electron-withdrawing chlorine atom, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr), and the vinyl group, which enables participation in cycloaddition or radical-based reactions .

Key synthetic applications include its use in modular, automated synthesis of spirocyclic tetrahydronaphthyridines (THNs) under high-temperature (220°C) SNAr conditions with primary alkylamines, yielding products like tert-butyl 3′,4′-dihydro-1′H-spiro[piperidine-4,2′-[1,6]naphthyridine]-1-carboxylate (14c) in 46–64% yields . The compound’s physical properties, such as its role in forming crystalline solids (melting point: 143–145°C for derivative 14c), highlight its utility in controlled synthetic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-ethenylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN/c1-2-6-5-9-4-3-7(6)8/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFKANAGZKTFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-vinylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with acetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine. The reaction mechanism involves the formation of a palladium-alkyne complex, followed by insertion into the pyridine ring to form the vinylpyridine derivative.

Another method involves the use of 4-chloropyridine and vinyl magnesium bromide in a Grignard reaction. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and typically requires a solvent like tetrahydrofuran. The reaction proceeds through the formation of a Grignard reagent, which then reacts with the pyridine ring to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-throughput screening and optimization techniques can help identify the most effective catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-vinylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of 4-chloro-3-formylpyridine or 4-chloro-3-carboxypyridine.

    Reduction: Formation of 4-chloro-3-ethylpyridine.

    Substitution: Formation of 4-amino-3-vinylpyridine or 4-thio-3-vinylpyridine.

Scientific Research Applications

4-Chloro-3-vinylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the preparation of polymers and copolymers with unique properties.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It can be used as a ligand in coordination chemistry to form metal complexes with potential biological applications.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals, including agrochemicals and dyes. It is also used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-vinylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The vinyl group can undergo addition reactions with nucleophiles, while the chlorine atom can participate in substitution reactions. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-3-vinylpyridine with structurally analogous chloropyridine derivatives, emphasizing substituent effects, synthesis, and applications:

Compound Molecular Formula Molecular Weight Substituents Key Properties Synthesis Yield Applications
This compound C₇H₅ClN 139.57 Cl (C4), vinyl (C3) High SNAr reactivity at C4; vinyl enables cycloaddition/radical chemistry 46–64% Spirocyclic THNs for drug discovery
4-Chloro-3-phenoxypyridine C₁₁H₈ClNO 205.64 Cl (C4), phenoxy (C3) Lower reactivity due to bulky phenoxy group; limited synthetic utility 3–25% Intermediate in niche organic syntheses
4-Chloro-3-methoxy-2-methylpyridine C₇H₈ClNO 157.60 Cl (C4), methoxy (C3), methyl (C2) Enhanced steric hindrance; methoxy directs electrophilic substitution Not reported Potential agrochemical precursor
3-Chloro-4-methylpyridine C₆H₆ClN 127.57 Cl (C3), methyl (C4) Positional isomerism alters electronic effects; less reactive toward SNAr Not reported Research reagent in organometallic chemistry
4-Chloro-3-nitropyridine C₅H₃ClN₂O₂ 158.55 Cl (C4), nitro (C3) Strong electron-withdrawing nitro group; high thermal instability Not reported Explosives/pharmaceutical intermediates

Structural and Reactivity Analysis

  • Substituent Effects: Vinyl vs. Phenoxy: The vinyl group in this compound facilitates radical cyclization, whereas phenoxy in 4-Chloro-3-phenoxypyridine introduces steric bulk, reducing reactivity . Nitro vs. Methoxy: The nitro group in 4-Chloro-3-nitropyridine significantly lowers the LUMO energy of the pyridine ring, enhancing SNAr rates compared to methoxy-substituted analogs .
  • Synthetic Efficiency: this compound outperforms fluorinated analogs (e.g., 4-fluoropyridines) in accessibility but requires higher temperatures (220°C) for SNAr due to the weaker leaving-group ability of Cl⁻ . Yields for spirocyclic THNs derived from this compound (46–64%) are superior to those of phenoxy derivatives (3–25%), underscoring its synthetic versatility .
  • Thermal Stability :

    • Derivatives of this compound (e.g., 14c) exhibit moderate thermal stability (m.p. 143–145°C), whereas nitro-substituted analogs are prone to decomposition under similar conditions .

Biological Activity

4-Chloro-3-vinylpyridine is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C6_6H6_6ClN
  • Molecular Weight : 141.57 g/mol

The compound features a vinyl group (CH=CH2-CH=CH_2) attached to a pyridine ring, with a chlorine substituent at the 4-position. This unique structure allows it to participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the chlorine atom can participate in substitution reactions. These interactions may lead to alterations in the structure and function of target molecules, resulting in diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism involves interference with bacterial enzyme systems, potentially disrupting metabolic processes essential for bacterial survival.

Anticancer Properties

Studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in vitro. The compound appears to disrupt DNA synthesis and interfere with cellular signaling pathways involved in cancer cell survival .

Case Study: In Vitro Studies

A study investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This suggests that the compound may serve as a lead structure for developing novel anticancer therapies.

Toxicological Profile

While investigating the biological activity of this compound, it is crucial to consider its toxicological profile. Preliminary studies indicate that high concentrations may lead to cytotoxic effects on non-target cells. Therefore, further research is necessary to establish safe dosage levels for potential therapeutic applications.

Summary of Biological Activities

Activity Effect Mechanism
AntimicrobialInhibition of bacterial growthDisruption of metabolic processes
AnticancerInduction of apoptosisInterference with DNA synthesis
CytotoxicityPotential toxicity at high dosesNon-specific cellular damage

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic potential. Future research should focus on:

  • Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Synthesis of Derivatives : Exploring modifications to enhance biological activity and reduce toxicity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Chloro-3-vinylpyridine in academic settings?

Answer:
The synthesis of this compound can involve halogenation and cross-coupling reactions. A plausible route is:

Halogenation : Introduce chlorine at the 4-position of pyridine via electrophilic substitution using reagents like POCl₃ or PCl₅ under controlled temperatures (80–100°C) .

Vinylation : Use a Suzuki-Miyaura coupling to attach the vinyl group at the 3-position. A palladium catalyst (e.g., Pd(PPh₃)₄) with a vinyl boronic acid and base (e.g., Na₂CO₃) in a solvent like THF or DMF (60–80°C) is typical .
Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry to avoid side products like dihalogenated derivatives.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : Compare ¹H and ¹³C NMR spectra with computed data (e.g., using PubChem’s deposited spectra for analogous compounds) to confirm substituent positions .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection (λ = 254 nm).
  • Elemental Analysis : Verify C, H, N, and Cl content against theoretical values.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) via ESI-MS .

Advanced: How to resolve contradictions in reported reaction yields for this compound synthesis?

Answer:
Contradictions often arise from variable reaction conditions:

  • Catalyst Loading : Test Pd catalyst ratios (e.g., 1–5 mol%) to optimize cross-coupling efficiency .
  • Temperature Effects : Perform kinetic studies at 60°C vs. 80°C to identify thermal degradation pathways.
  • Solvent Polarity : Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents.
    Case Study : A 15% yield increase was observed when replacing DMF with THF due to reduced side reactions .

Advanced: What computational approaches predict the reactivity of this compound in Diels-Alder reactions?

Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity .
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. dichloromethane) on reaction kinetics.
    Example : Pyridine derivatives with electron-withdrawing groups (e.g., Cl) show enhanced dienophile activity, as seen in analogous compounds .

Basic: What are optimal storage conditions to prevent degradation of this compound?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to minimize hydrolysis or oxidation .
  • Light Sensitivity : Use amber vials to avoid photodegradation.
  • Stability Testing : Perform accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: How does the chloro substituent influence the electronic properties of this compound?

Answer:

  • Hammett Analysis : The electron-withdrawing chloro group at C4 increases the ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions (σₚ = +0.23) .
  • Spectroscopic Evidence : IR spectra show C-Cl stretching at ~680 cm⁻¹, consistent with meta-directing effects .
  • Comparative Study : Replace Cl with F (less electronegative) to assess electronic contributions to vinyl group reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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